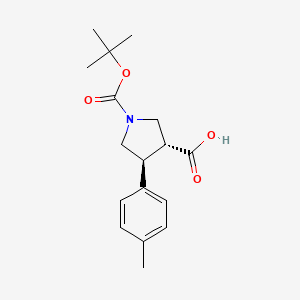
2-(Azidomethyl)nicotinic acid
Overview
Description
“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis
“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical And Chemical Properties Analysis
“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Scientific Research Applications
Lipid-Lowering and Anti-lipolytic Effects
2-(Azidomethyl)nicotinic acid, a derivative of nicotinic acid, has been studied for its lipid-lowering properties. Nicotinic acid reduces lipolysis in adipose tissue, affecting hormone-sensitive triglyceride lipase and decreasing cyclic adenosine monophosphate (cAMP) accumulation. The anti-lipolytic effect involves Gi-protein-mediated inhibition of adenylyl cyclase. Research shows that PUMA-G and HM74 receptors in adipocytes mediate these effects, indicating potential therapeutic applications in dyslipidemia treatment (Tunaru et al., 2003).
Inhibiting Atherosclerosis Progression
Nicotinic acid also inhibits atherosclerosis progression, an effect mediated by the GPR109A receptor expressed in immune cells. This action is independent of lipid-modifying effects and involves the upregulation of cholesterol transporters and promotion of cholesterol efflux in macrophages. The activation of GPR109A by nicotinic acid also impedes macrophage recruitment to atherosclerotic plaques, indicating its potential for treating atherosclerosis (Lukasova et al., 2011).
Receptor Identification and Drug Development
The identification of receptors for nicotinic acid, such as HM74 and HM74A, has paved the way for understanding its mechanism of action in treating dyslipidemia. This discovery could facilitate the development of new drugs targeting these receptors, offering improved treatment options for lipid disorders (Wise et al., 2003).
Herbicidal Applications
Beyond medical applications, nicotinic acid derivatives show potential in agriculture. For instance, N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited notable herbicidal activity against certain weeds, suggesting a role in developing new herbicides (Yu et al., 2021).
Safety And Hazards
Future Directions
The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .
properties
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)nicotinic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)
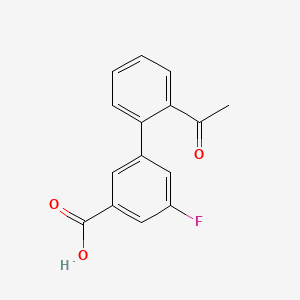

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
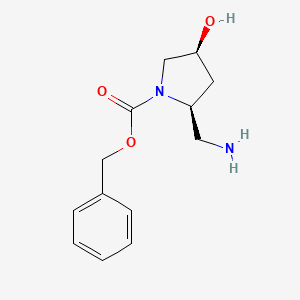
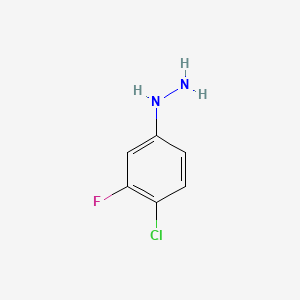
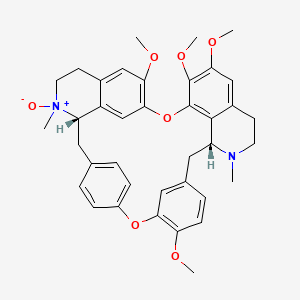
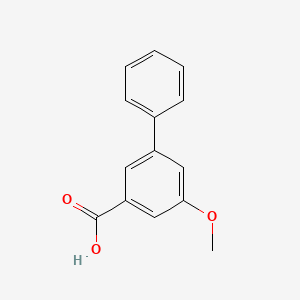
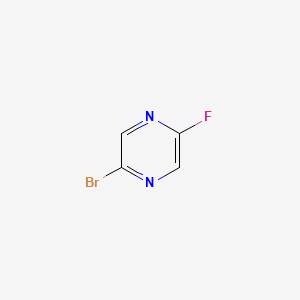
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
